16alpha-Hydroxyprednisolone

Description

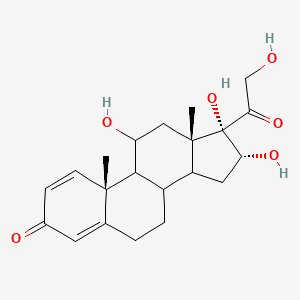

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKYBDYVXDAYPY-ILNISADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930496 | |

| Record name | 16alpha-Hydroxyprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13951-70-7 | |

| Record name | 16α-Hydroxyprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13951-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyprednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013951707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxyprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16.ALPHA.-HYDROXYPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW97540DC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 16α-Hydroxyprednisolone: Chemical Properties and Structure

This guide provides a comprehensive technical overview of 16α-Hydroxyprednisolone, a key steroidal compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and analytical methodologies pertinent to its application in pharmaceutical research and development. 16α-Hydroxyprednisolone is a glucocorticoid and a significant metabolite of Budesonide, a potent anti-inflammatory corticosteroid.[1] It also serves as a critical intermediate in the synthesis of other corticosteroids like Budesonide and Ciclesonide.[2]

Chemical Identity and Structure

16α-Hydroxyprednisolone is a hydroxylated derivative of prednisolone, characterized by a pregnane steroid nucleus.[3] Its systematic IUPAC name is (8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one.[1][4]

The structure features a polycyclic framework with key functional groups that dictate its chemical behavior and biological activity:

-

A-ring: Contains α,β-unsaturated ketone functionality (a pregna-1,4-diene-3-one system), which is crucial for glucocorticoid receptor binding.

-

B, C, D-rings: Form the rigid steroid backbone.

-

Substituents:

-

An 11β-hydroxyl group.

-

A 16α-hydroxyl group, which defines this specific molecule.

-

A 17α-hydroxyl group.

-

A dihydroxyacetone side chain at C-17 (a 17-glycolyl group).

-

The stereochemistry, particularly at the C-16 position, is critical. The 'α' designation indicates the hydroxyl group projects below the plane of the steroid ring, a configuration that significantly influences the molecule's interaction with metabolic enzymes and receptors.

Physicochemical Properties

The physical and chemical properties of 16α-Hydroxyprednisolone are fundamental to its handling, formulation, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13951-70-7 | [1][4][5][6] |

| Molecular Formula | C₂₁H₂₈O₆ | [1][4][5][6] |

| Molecular Weight | 376.44 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [3][7][8] |

| Melting Point | 229-231°C; >211°C (decomposes); 235-238°C | [7][8][] |

| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL). Sparingly soluble in water. | [6][7] |

| UV λmax | 243 nm | [6] |

Note: Reported melting points vary slightly between sources, which is common for complex organic molecules and can depend on the experimental method and purity.

Spectroscopic and Analytical Characterization

Accurate identification and quantification require robust analytical techniques. The causality behind choosing a specific method lies in its ability to resolve and detect the analyte with high specificity and sensitivity, which is paramount in pharmaceutical quality control.

3.1. Spectroscopic Data While comprehensive public spectral databases for 16α-Hydroxyprednisolone are limited, the expected spectral features can be inferred from its structure and data on similar corticosteroids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the steroid backbone, including vinyl protons in the A-ring, multiple overlapping signals for the aliphatic protons of the B, C, and D rings, and distinct signals for the two methyl groups. The protons on carbons bearing hydroxyl groups would appear as downfield multiplets.

-

¹³C NMR: Would display 21 distinct carbon signals, with the carbonyl carbons (C-3 and C-20) appearing significantly downfield (~180-210 ppm). Carbons attached to hydroxyl groups (C-11, C-16, C-17, C-21) would resonate in the 60-90 ppm range.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of principal functional groups:

-

A broad band around 3400 cm⁻¹ for the O-H stretching of the multiple hydroxyl groups.

-

A strong absorption band around 1710-1730 cm⁻¹ for the C=O stretching of the C-20 ketone.

-

A band around 1660 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone in the A-ring.

-

Signals at ~1620 cm⁻¹ and ~1600 cm⁻¹ corresponding to C=C stretching.

-

-

Mass Spectrometry (MS): The exact mass is 376.1886 Da.[1] Electron impact (EI) or electrospray ionization (ESI) would reveal the molecular ion peak and characteristic fragmentation patterns, often involving the loss of water molecules from the hydroxyl groups and cleavage of the C17-C20 bond.

3.2. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.[10]

Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is the preferred mode because it effectively separates moderately polar compounds like corticosteroids based on their hydrophobicity. A C18 stationary phase provides excellent retention and selectivity. UV detection is ideal as the conjugated π-system of the α,β-unsaturated ketone in the A-ring provides a strong chromophore, allowing for sensitive detection around 240-254 nm.[6][10][11]

Experimental Protocol: RP-HPLC for Purity Analysis

This protocol describes a self-validating system for the determination of 16α-Hydroxyprednisolone purity. The inclusion of a system suitability test ensures the chromatographic system is performing adequately before sample analysis, a key aspect of trustworthy data generation.

Objective: To determine the purity of a 16α-Hydroxyprednisolone sample by assessing the main peak area relative to the total peak area.

Materials:

-

HPLC system with UV Detector

-

Inertsil® ODS-3V column (250 x 4.6 mm, 5 µm) or equivalent C18 column[12]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

16α-Hydroxyprednisolone reference standard and sample

-

Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Water. A gradient elution is often used for separating related substances.[12]

-

Example Gradient: Start with 35% Acetonitrile, hold for 10 min, ramp to 60% Acetonitrile over 1 min, hold for 5 min, then return to initial conditions.[12]

-

-

Column Temperature: 40 °C[12]

-

Detection Wavelength: 243 nm[6]

-

Injection Volume: 20 µL

Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of 16α-Hydroxyprednisolone reference standard and dissolve in a 1:1 acetonitrile/water mixture to make a 100 mL solution (concentration ~100 µg/mL).

-

Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

-

System Suitability Test (SST):

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

-

This step validates that the system is providing precise and reproducible results.

-

-

Analysis:

-

Inject a blank (diluent) to ensure no carryover or system contamination.

-

Inject the standard solution.

-

Inject the sample solution in duplicate.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram for the sample injection, excluding any peaks from the blank.

-

Calculate the purity by dividing the area of the main 16α-Hydroxyprednisolone peak by the total area of all peaks and multiplying by 100.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol, from initial setup to final data interpretation.

Caption: Workflow for RP-HPLC Purity Analysis.

Chemical Synthesis and Stability

16α-Hydroxyprednisolone is often synthesized from other commercially available corticosteroids.[13] One common pathway starts from prednisone acetate and involves multiple steps including esterification, reduction, and oxidation.[13] Another approach involves the microbial hydroxylation of prednisolone, using specific fungi to introduce the hydroxyl group at the 16α position with high selectivity.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities.

The compound is stable under recommended storage conditions (2-8°C, protected from light).[5][7] Degradation can occur through oxidation, hydrolysis of ester impurities, or rearrangement, particularly under harsh pH or temperature conditions. Stability-indicating methods, typically using HPLC, are essential to monitor its integrity over time.

Conclusion

16α-Hydroxyprednisolone is a steroid of significant pharmaceutical interest. Its chemical structure, defined by the specific stereochemistry of its hydroxyl groups, dictates its physicochemical properties and biological function. A thorough understanding of these properties, combined with robust analytical methods like the RP-HPLC protocol detailed herein, is essential for its effective use in research, development, and quality control. The provided methodologies and data serve as a foundational guide for scientists working with this important compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11047056, 16alpha-Hydroxyprednisolone. Retrieved from [Link]

-

Axplora. (n.d.). 16α-Hydroxyprednisolone. Retrieved from [Link]

-

ChemBK. (n.d.). 16-Alpha-hydroxy prednisolone | CAS 13951-70-7. Retrieved from [Link]

-

Protheragen. (n.d.). 16alpha-Hydroxyprednisolone | CAS 13951-70-7. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separating Corticosteroids. Retrieved from [Link]

-

Karger Publishers. (n.d.). High-Performance Liquid Chromatographic (HPLC) Separation and Quantitation of Endogenous Glucocorticoids. Retrieved from [Link]

-

ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]

-

Acta Chromatographica. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream. Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. axplora.com [axplora.com]

- 3. Page loading... [guidechem.com]

- 4. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chembk.com [chembk.com]

- 8. 16alpha-Hydroxyprednisolone - Protheragen [protheragen.ai]

- 10. karger.com [karger.com]

- 11. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]

- 12. akjournals.com [akjournals.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 16alpha-Hydroxyprednisolone

Introduction

16alpha-Hydroxyprednisolone is a synthetic glucocorticoid and a hydroxylated derivative of prednisolone.[1] Chemically, it is (11β,16α)-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione.[2] While possessing the core structure of a corticosteroid, its primary significance in the pharmaceutical landscape is not as a therapeutic agent itself, but rather as a crucial intermediate in the synthesis of more potent corticosteroids, such as budesonide and ciclesonide.[3] It is also a major metabolite of budesonide, formed through the action of cytochrome P450 3A (CYP3A) enzymes.[4] This guide provides a comprehensive overview of the known biological activity of 16alpha-hydroxyprednisolone, its mechanism of action, and the experimental protocols used to characterize its effects.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Like all glucocorticoids, the biological effects of 16alpha-hydroxyprednisolone are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of a glucocorticoid to the GR initiates a cascade of molecular events that ultimately modulate the expression of target genes, leading to the diverse physiological and pharmacological effects of these compounds, including their anti-inflammatory and immunosuppressive actions.

The canonical glucocorticoid receptor signaling pathway can be summarized as follows:

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. The binding of a glucocorticoid ligand, such as 16alpha-hydroxyprednisolone, to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor. This change leads to the dissociation of the HSPs and other associated proteins.

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.

-

Gene Regulation: Once in the nucleus, the GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR homodimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. This mechanism is responsible for the expression of anti-inflammatory proteins.

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby preventing them from binding to their respective DNA response elements and initiating transcription.

-

Non-genomic Effects: Glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-bound GRs or through interactions with other signaling pathways in the cytoplasm.

-

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Biological Activity Profile

Receptor Binding Affinity

The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its intrinsic activity. For 16alpha-Hydroxyprednisolone, studies have shown that its affinity for the glucocorticoid receptor is significantly lower than that of more potent glucocorticoids.

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100%) |

| Dexamethasone | 100 |

| 16alpha-Hydroxyprednisolone | 3 [5] |

This weak binding affinity suggests that 16alpha-hydroxyprednisolone has a low intrinsic glucocorticoid activity.[5]

Experimental Protocol: Radioligand Binding Assay for Glucocorticoid Receptor Affinity

The following is a representative protocol for determining the relative binding affinity of a test compound for the glucocorticoid receptor using a competitive radioligand binding assay.

I. Materials and Reagents:

-

Receptor Source: Cytosolic fraction from rat liver or a cell line expressing the glucocorticoid receptor.

-

Radioligand: [³H]-Dexamethasone.

-

Test Compound: 16alpha-Hydroxyprednisolone.

-

Reference Compound: Dexamethasone.

-

Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

II. Procedure:

-

Preparation of Cytosol: Homogenize the tissue or cells in assay buffer and centrifuge to obtain the cytosolic fraction containing the glucocorticoid receptors.

-

Assay Setup: In microcentrifuge tubes, combine the cytosolic fraction, a fixed concentration of [³H]-Dexamethasone, and varying concentrations of either the unlabeled test compound (16alpha-Hydroxyprednisolone) or the reference compound (Dexamethasone). Include a control with no unlabeled competitor for total binding and a control with a high concentration of unlabeled dexamethasone for non-specific binding.

-

Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Dexamethasone from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound radioligand will be retained on the filter.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity can then be calculated by comparing the IC₅₀ of the test compound to that of the reference compound.

In Vitro Anti-inflammatory and Immunosuppressive Activity

A standard in vitro assay to assess the immunosuppressive potential of a glucocorticoid is the lymphocyte proliferation assay . In this assay, lymphocytes are stimulated to proliferate by a mitogen, and the ability of the test compound to inhibit this proliferation is measured.

In Vivo Anti-inflammatory Activity

The in vivo anti-inflammatory activity of 16alpha-hydroxyprednisolone is also anticipated to be low. A widely used animal model to evaluate the acute anti-inflammatory effects of compounds is the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce the swelling (edema) induced by the injection of an inflammatory agent, carrageenan, into the paw of a rat.

I. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

II. Materials and Reagents:

-

Test Compound: 16alpha-Hydroxyprednisolone.

-

Vehicle: A suitable vehicle for dissolving or suspending the test compound (e.g., saline with a small amount of Tween 80).

-

Positive Control: A known anti-inflammatory drug (e.g., Indomethacin or Dexamethasone).

-

Carrageenan: 1% w/v suspension in sterile saline.

-

Pletysmometer: An instrument for measuring paw volume.

III. Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group, and one or more groups for the test compound at different doses. Administer the test compound, positive control, or vehicle by an appropriate route (e.g., intraperitoneal or oral) at a set time before the carrageenan injection.

-

Baseline Paw Volume Measurement: Before administering carrageenan, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Pharmacokinetics and Metabolism

16alpha-Hydroxyprednisolone is a known major metabolite of the inhaled corticosteroid budesonide.[5] The conversion of budesonide to 16alpha-hydroxyprednisolone is catalyzed by CYP3A enzymes in the liver.[4] This metabolic conversion is a key factor in the systemic clearance of budesonide. Limited information is available on the pharmacokinetic profile of 16alpha-hydroxyprednisolone itself when administered exogenously.

Conclusion

References

-

Thalén, A., & Brattsand, R. (1982). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular Pharmacology, 22(3), 595-602. [Link]

-

Human Metabolome Database. (2021). 16α-hydroxyprednisolone (HMDB0061016). [Link]

-

Di Paolo, A., et al. (2020). Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. Molecules, 25(21), 4969. [Link]

-

Lee, H. J., et al. (1998). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Journal of Pharmacy and Pharmacology, 50(7), 789-796. [Link]

-

Kassel, O., et al. (2001). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1. The EMBO Journal, 20(24), 7108-7116. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2016). ED 50 (mg/kg) values for the in vivo anti-inflammatory and analgesic activities of the designed compounds. ResearchGate. [Link]

-

Protheragen. 16alpha-Hydroxyprednisolone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11047056, 16alpha-Hydroxyprednisolone. [Link]

-

Thalén, A., Brattsand, R., & Gruvstad, E. (1984). Synthesis and pharmacological properties of some 16 alpha,17 alpha-acetals of 16 alpha-hydroxyhydrocortisone, 16 alpha-hydroxyprednisolone and fluorinated 16 alpha-hydroxyprednisolones. Acta Pharmaceutica Suecica, 21(2), 109-124. [Link]

-

Kassel, O., et al. (2001). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1. The EMBO Journal, 20(24), 7108-7116. [Link]

-

Pharmacompass. 16Alpha-Hydroxyprednisolone. [Link]

-

International Journal of Preclinical and Pharmaceutical Research. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

-

Druzgala, P., et al. (1990). New potent topical anti-inflammatory steroids with reduced side effects: derivatives of steroid-16-carboxy esters. Journal of Pharmaceutical Sciences, 79(7), 621-626. [Link]

-

Ingelman-Sundberg, M., Rane, A., & Gustafsson, J. A. (1975). Steroid 16 alpha-hydroxylase from human fetal liver; inhibition by steroids. Biochemistry, 14(2), 429-437. [Link]

-

Goker, F., et al. (2004). Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis. Rheumatology International, 24(1), 18-22. [Link]

-

Druzgala, P., et al. (1995). Steroidal anti-inflammatory antedrugs: synthesis and pharmacological evaluation of 16 alpha-alkoxycarbonyl-17-deoxyprednisolone derivatives. Steroids, 60(7), 445-451. [Link]

-

Boland, E. W. (1958). 16a-METHYL CORTICOSTEROIDS—A New Series of Anti-Inflammatory Compounds; Clinical Appraisal of Their Antirheumatic Potencies. California Medicine, 88(6), 417-422. [Link]

-

Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Pharmacy Research, 4(5), 1478-1479. [Link]

-

ResearchGate. (n.d.). Mean (± standard deviation) IC 50 values of anti- inflammatory activity... [Link]

-

ResearchGate. (n.d.). Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... [Link]

-

Tsoukalas, D., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]

-

Kassel, O., et al. (2001). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1. The EMBO Journal, 20(24), 7108-7116. [Link]

- Google Patents. (2021). WO2021184502A1 - Method for preparing 16alpha-hydroxyprednisolone.

- Google Patents. (2015). CN104262440A - Preparation method of 16alpha-hydroxyprednisolone.

-

ResearchGate. (n.d.). IC50 values for prednisolone in patients blasts (ALL and CLL) as... [Link]

-

Boland, E. W. (1962). Clinical Comparison of the Newer Anti-Inflammatory Corticosteroids. Annals of the Rheumatic Diseases, 21(3), 176-187. [Link]

-

Mund, M., et al. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 7(5), e37593. [Link]

-

O'Gorman, M. R. G., & Donnenberg, A. D. (2018). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. Journal of Immunological Methods, 455, 41-56. [Link]

-

ResearchGate. (n.d.). Comparison of anti-inflammatory function, equivalent doses, plasma half-life and acting duration of several glucocorticoids. [Link]

-

Speer, C. A., et al. (2022). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

-

Hosseini, S., et al. (2021). Analysis of Cytotoxic Activity and Synergistic Effect of Curcuma Longa Extract in Combination with Prednisolone on Acute Lymphoblastic Leukemia Cell Lines. International Journal of Cancer Management, 14(1), e109410. [Link]

-

Gocze, P. M., & Freeman, D. A. (2008). Evidence that age-related changes in p38 MAP kinase contribute to the decreased steroid production by the adrenocortical cells from old rats. Aging Cell, 7(2), 244-252. [Link]

-

Takekawa, M., & Saito, H. (2006). REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS. The Journal of Biochemistry, 139(5), 793-799. [Link]

-

Thomas, P. T., et al. (1993). Lymphocyte proliferation assays as potential biomarkers for toxicant exposures. Environmental Health Perspectives, 101 Suppl 3(Suppl 3), 137-141. [Link]

-

Baldwin, A. S., Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation, 107(3), 241-246. [Link]

-

Arulselvan, P., et al. (2016). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 21(9), 1237. [Link]

-

Miele, L., et al. (1988). A purified lipocortin shares the anti-inflammatory effect of glucocorticosteroids in vivo in mice. British Journal of Pharmacology, 95(3), 1023-1028. [Link]

-

Gerlo, S., et al. (2011). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 12(8), 5064-5085. [Link]

-

Tutunchi, H., et al. (2021). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Eureka. (2021). Preparation method of 16alpha-hydroxyprednisolone. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 16alpha-hydroxyprednisolone - Eureka | Patsnap [eureka.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 16α-Hydroxyprednisolone

This guide provides a comprehensive technical overview of the discovery, history, and scientific development of 16α-hydroxyprednisolone. Tailored for researchers, scientists, and drug development professionals, this document delves into the origins of this synthetic corticosteroid, its chemical synthesis, pharmacological evaluation, and its place in the broader history of steroid research.

The Mid-20th Century Quest for Enhanced Corticosteroids

The 1950s represented a fervent period of innovation in steroid chemistry. Following the Nobel Prize-winning discovery of cortisone's therapeutic effects, pharmaceutical companies embarked on a mission to synthesize novel analogues with improved efficacy and safety profiles. The primary objectives were to enhance anti-inflammatory potency while mitigating the undesirable mineralocorticoid side effects, such as sodium retention and potassium excretion, that were characteristic of early corticosteroids. This era of molecular modification led to the exploration of various structural alterations to the steroid nucleus, including the introduction of hydroxyl groups at previously unexplored positions.

The Dawn of 16α-Hydroxylation: A Microbiological and Chemical Endeavor

The introduction of a hydroxyl group at the 16α-position of the steroid molecule was a pivotal development in the quest for safer corticosteroids. This modification was found to dramatically reduce or eliminate the salt-retaining properties of the parent compound. The discovery and development of 16α-hydroxylated steroids were pioneered by researchers at Lederle Laboratories in the mid-1950s.

The Role of Microbial Biotransformation

A significant breakthrough in the production of 16α-hydroxylated steroids came from the field of microbial biotransformation. Scientists discovered that certain strains of the bacterium Streptomyces possessed the enzymatic machinery to introduce a hydroxyl group at the 16α position of various steroid substrates with high specificity. This biological method offered an elegant and efficient way to achieve a chemical transformation that was challenging to perform through traditional synthetic chemistry.

Chemical Synthesis of 16α-Hydroxyprednisolone

Concurrent with the microbiological advancements, chemical synthesis routes to 16α-hydroxyprednisolone were also being developed. One of the early multi-step synthetic pathways started from prednisone acetate.[1] This process involved a series of reactions including esterification, reduction, elimination, oxidation, and hydrolysis to yield 16α-hydroxyprednisolone.[1] The chemical name for this compound is (11β,16α)-11,16,17,21-tetrahydroxypregna-1,4-diene-3,20-dione.[2]

Illustrative Synthetic Pathway from Prednisone Acetate:

Caption: A simplified diagram illustrating the key stages in a chemical synthesis route to 16α-hydroxyprednisolone starting from prednisone acetate.

Pharmacological Profile and Structure-Activity Relationship

The addition of the 16α-hydroxyl group to the prednisolone structure had a profound and predictable impact on its biological activity, a key aspect of the rational drug design approach at Lederle Laboratories.[3]

Key Structure-Activity Insights:

| Structural Feature | Impact on Biological Activity |

| 16α-Hydroxyl Group | Drastic reduction or elimination of mineralocorticoid (salt-retaining) activity. |

| Parent Prednisolone Structure | Potent glucocorticoid and anti-inflammatory effects. |

This modification resulted in a compound with a more favorable separation of desired anti-inflammatory effects from undesirable mineralocorticoid side effects. However, the introduction of the 16α-hydroxyl group also tended to decrease the overall glucocorticoid potency compared to its non-hydroxylated counterpart.

The Rise of Fluorinated Analogues: The Story of Triamcinolone

While 16α-hydroxyprednisolone represented a significant step forward, the research at Lederle Laboratories and other institutions quickly evolved. It was discovered that the introduction of a fluorine atom at the 9α-position of the steroid nucleus could dramatically enhance anti-inflammatory potency. This led to the development of triamcinolone , which is chemically 9α-fluoro-16α-hydroxyprednisolone.

Triamcinolone was patented in 1956 and entered medical use in 1958.[4] It exhibited potent anti-inflammatory effects without the salt-retaining side effects of earlier corticosteroids. The success of triamcinolone and its derivatives, such as triamcinolone acetonide, largely overshadowed the non-fluorinated 16α-hydroxyprednisolone as a therapeutic agent.

Sources

- 1. Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historic reflection on steroids: Lederle and personal aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Post-Cortisone Era and the Quest for Safer Steroids

An In-Depth Technical Guide to the Early Studies of 16α-Hydroxyprednisolone

The discovery of cortisone's dramatic anti-inflammatory effects in 1949 launched a new era in medicine and triggered a worldwide research effort to synthesize and improve upon natural corticosteroids.[1] Pharmaceutical companies, including The Upjohn Company and the Lederle Laboratories division of American Cyanamid, were central to this effort.[1][2] The initial challenge was developing practical, large-scale synthesis, which was solved by pioneering microbial fermentation methods that could perform critical oxygenation steps on steroid precursors.[1] However, the clinical use of cortisone and hydrocortisone was quickly found to be limited by significant side effects, most notably sodium and water retention (mineralocorticoid effects), leading to edema and hypertension.

This challenge gave rise to the "second generation" of corticosteroids in the mid-1950s. The primary goal was to dissociate the desirable anti-inflammatory (glucocorticoid) activity from the undesirable mineralocorticoid activity. The first major breakthrough was the creation of prednisone and prednisolone, which introduced a double bond between carbons 1 and 2, increasing anti-inflammatory potency by four to five times without a corresponding increase in sodium retention. Yet, the drive for even greater separation of effects and higher potency continued, setting the stage for more complex molecular modifications.

The Rationale for 16α-Hydroxylation: A Strategic Molecular Modification

Scientists quickly discovered that adding a fluorine atom at the 9α-position of the steroid nucleus dramatically increased glucocorticoid potency. However, this modification also massively amplified the unwanted mineralocorticoid effects, making these compounds clinically problematic. The search was on for a molecular "fix" that could counteract this sodium retention.

Research spearheaded by Seymour Bernstein and his colleagues at Lederle Laboratories in the mid-to-late 1950s identified the C-16 position as a key target.[2][3] They hypothesized and later proved that introducing a small substituent at the 16α-position—either a hydroxyl (-OH) or a methyl (-CH₃) group—could effectively eliminate the mineralocorticoid side effects, particularly those exacerbated by 9α-fluorination.[4] This strategic insight was foundational. The introduction of a 16α-hydroxyl group not only negated sodium retention but, in concert with 9α-fluorination, also yielded a slight further increase in anti-inflammatory efficacy.[2] This line of inquiry led directly to the synthesis of 16α-hydroxyprednisolone as a crucial precursor and ultimately to the potent therapeutic agent, Triamcinolone (9α-fluoro-16α-hydroxyprednisolone).[3]

Early Synthesis of 16α-Hydroxylated Steroids

The synthesis of 16α-hydroxyprednisolone and its derivatives in the 1950s was a significant achievement in medicinal chemistry. The foundational work, detailed in a series of papers by Bernstein et al., involved multi-step chemical transformations starting from available steroid intermediates.[3][5][6] While modern methods have been optimized, the early pathways established the core chemical logic.[7][8][9][10] The synthesis of Triamcinolone, which contains the 16α-hydroxyprednisolone backbone, provides a clear example of the chemistry involved.

A representative early synthetic pathway would begin with a suitable corticosteroid precursor, such as a 9α-halo-steroid, and introduce the 16α-hydroxyl group via a chemical reaction sequence.

Caption: Early chemical synthesis of 16α-hydroxylated steroids.

Experimental Protocol: Representative Synthesis of a 16α,17α-Diol Intermediate

The following protocol is a generalized representation of the chemical steps used in the 1950s to introduce the 16α,17α-diol functionality, a key feature of 16α-hydroxyprednisolone.

-

Preparation of the Δ¹⁶-Intermediate: A starting steroid, such as 9α-fluorohydrocortisone 21-acetate, is treated with a base (e.g., potassium acetate in ethanol) to induce elimination, creating a double bond at the C-16 position.

-

Epoxidation: The resulting Δ¹⁶-steroid is dissolved in an appropriate solvent like chloroform or benzene. An oxidizing agent, typically a peroxy acid such as perbenzoic acid, is added to the solution. The reaction mixture is maintained at a controlled temperature (e.g., room temperature) for several hours to allow for the formation of the 16α,17α-epoxide.

-

Epoxide Opening: The purified epoxide is then subjected to hydrolysis to open the epoxide ring. This can be achieved using either acidic (e.g., perchloric acid in acetone) or basic (e.g., sodium hydroxide) conditions. This step is stereospecific and results in the formation of the 16α,17α-diol.

-

Purification: The product is isolated from the reaction mixture by extraction and purified by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield the crystalline 16α,17α-dihydroxy steroid intermediate.

Biological Activity and Structure-Activity Relationship (SAR)

The primary purpose of developing 16α-hydroxyprednisolone was to modulate the biological activity of the parent steroid. The key findings from the early studies established a clear structure-activity relationship for C-16 modified steroids.

Table 1: Comparative Biological Activity of C-16 Modified Steroids (Relative to Prednisolone)

| Compound | Modification | Anti-inflammatory Potency (Approx.) | Sodium Retention | Reference |

|---|---|---|---|---|

| Prednisolone | (Baseline) | 1.0 | Present | [4] |

| 16α-Methylprednisolone | 16α-CH₃ | ~1.3x | Absent | [4] |

| Triamcinolone | 9α-F, 16α-OH | ~5x | Absent | [11] |

| 16α-Hydroxyprednisolone | 16α-OH | Likely ≤ 1.0x | Absent | (Inferred) |

Rationale for Inferred Activity: The addition of the polar 16α-hydroxyl group, without the potentiating 9α-fluoro group, was unlikely to increase anti-inflammatory activity over prednisolone. However, its key function—the elimination of sodium retention—was its primary benefit. The fact that researchers immediately moved to the 9α-fluorinated version (Triamcinolone) strongly implies that 16α-hydroxyprednisolone alone did not offer a sufficient potency advantage to be a standalone drug, but was validated as a crucial structural element for creating safer, more potent analogs.

Caption: SAR of key C-16 steroid modifications.

Metabolic Fate and Pharmacological Considerations

Early investigations into steroid metabolism were complex, often relying on tracking radiolabeled compounds and their metabolites. While specific metabolic studies on 16α-hydroxyprednisolone from the 1950s are scarce, the behavior of Triamcinolone provides valuable insights.

The introduction of the 16α-hydroxyl group was understood to influence the metabolic stability of the steroid. This modification can hinder the enzymatic reduction of the C-20 ketone, a common metabolic pathway for deactivating corticosteroids.[12] Furthermore, the body possesses its own steroid hydroxylase enzymes, which are part of the natural synthesis and degradation pathways of endogenous hormones.[13]

Studies on Triamcinolone showed that it has a prolonged duration of action.[14] This is partly attributable to the 16α-hydroxyl group, which, along with the 9α-fluoro group, makes the molecule more resistant to metabolic breakdown in the liver. This increased metabolic stability translates to a longer biological half-life, meaning the drug remains active in the body for longer. This property, while beneficial for reducing dosing frequency, also necessitates careful management to avoid side effects from prolonged systemic exposure.

Conclusion: The Legacy of 16α-Hydroxyprednisolone as a Pivotal Intermediate

The early research into 16α-hydroxyprednisolone is a clear example of rational drug design from the foundational era of medicinal chemistry. While it never achieved prominence as a therapeutic agent in its own right, its development was a critical step in solving the significant clinical problem of steroid-induced edema. The discovery that 16α-hydroxylation could abolish mineralocorticoid activity unlocked the potential of highly potent 9α-fluorinated steroids, leading directly to the successful development of Triamcinolone. Today, 16α-hydroxyprednisolone remains a commercially important pharmaceutical intermediate, serving as the starting material for modern anti-inflammatory drugs like budesonide and ciclesonide, a testament to the enduring impact of this early steroid research.[7][10]

References

-

Steroids, the steroid community, and Upjohn in perspective: a profile of innovation. (n.d.). PubMed. [Link]

-

Bernstein, S., Heller, M., Littell, R., Stolar, S. M., Lenhard, R. H., & Allen, W. S. (1957). 16-HYDROXYLATED STEROIDS. V.1 THE SYNTHESIS OF THE 16α-HYDROXY DERIVATIVES OF 2α-METHYL-STEROIDS. Journal of the American Chemical Society, 79(16), 4555–4556. [Link]

-

Brown, J. J., & Bernstein, S. (1961). 16-Hydroxylated Steroids. XIX.1 The Synthesis of 16α-Hydroxy-19-norhydro-cortisone. The Journal of Organic Chemistry, 26(12), 5033-5035. [Link]

-

Bernstein, S., Lenhard, R. H., Allen, W. S., Heller, M., Littell, R., Stolar, S. M., Feldman, L. I., & Blank, R. H. (1956). 16-HYDROXYLATED STEROIDS. IV.1 THE SYNTHESIS OF THE 16α-HYDROXY DERIVATIVES OF 9α-HALO-STEROIDS. Journal of the American Chemical Society, 78(21), 5693–5694. [Link]

-

Bernstein, S., Lenhard, R. H., Allen, W. S., Heller, M., Littell, R., Stolar, S. M., Feldman, L. I., & Blank, R. H. (1959). 16-Hydroxylated Steroids. VI1 The Synthesis of the 16α-Hydroxy Derivatives of 9α-Substituted Steroids. Journal of the American Chemical Society, 81(7), 1689-1695. [Link]

-

Bernstein, S. (1992). Historic reflection on steroids: Lederle and personal aspects. Steroids, 57(8), 392–402. [Link]

-

Thalén, A., Brattsand, R., & Gruvstad, E. (1984). Synthesis and pharmacological properties of some 16 alpha,17 alpha-acetals of 16 alpha-hydroxyhydrocortisone, 16 alpha-hydroxyprednisolone and fluorinated 16 alpha-hydroxyprednisolones. Acta pharmaceutica Suecica, 21(2), 109–124. [Link]

-

Bernstein, S. (1958). The chemistry and biological activities of 16-hydroxylated steroids. Recent Progress in Hormone Research, 14, 1-27. [Link]

-

Faarvang, H. J., & Lauritsen, O. S. (1969). The relative effects of cortisone and triamcinolone (9alpha-fluoro-16alpha-hydroxyprednisolone) on the urinary excretion of trsin inhibitor in man. Acta endocrinologica, 61(3), 477–482. [Link]

-

Toth, I., & Szabo, S. (1977). Actions of prednisolone acetate, pregnenolone-16alpha-carbonitrile, and triamcinolone upon drug resistance and metabolism: a comparative study. Canadian journal of physiology and pharmacology, 55(3), 363–366. [Link]

-

Bernstein, S., Heller, M., & Stolar, S. M. (1955). Steroidal Cyclic Ketals. XVI.1 16-Hydroxylated Steroids. II.2 The Preparation of 16-Keto- and 16β-Hydroxyprogesterone. Journal of the American Chemical Society, 77(20), 5315-5317. [Link]

-

16alpha-Hydroxyprednisolone. (n.d.). PubChem. [Link]

- CN104262440A - Preparation method of 16alpha-hydroxyprednisolone. (n.d.).

-

Boland, E. W. (1958). 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies. California medicine, 88(6), 417–422. [Link]

-

Goodman, J. J., May, M., & Smith, L. L. (1960). 16α-Hydroxy Steroids. Journal of Biological Chemistry, 235(4), 965-972. [Link]

-

Soma, L. R., Uboh, C. E., Luo, Y., Guan, F., Moate, P. J., & Boston, R. C. (2007). Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses. Journal of veterinary pharmacology and therapeutics, 30(6), 561–570. [Link]

-

Greaves, M. W. (1976). Anti-inflammatory action of corticosteroids. Postgraduate medical journal, 52(612), 631–633. [Link]

- CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone. (n.d.).

-

Jenkins, R. C., & Ross, R. J. M. (2020). The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism. Endocrine connections, 9(11), R255–R262. [Link]

-

Martin, J. T., He, T., Huddleston, A. M., & Grodzinsky, A. J. (2021). Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 39(7), 1438–1448. [Link]

-

Raza, K., Filer, A., & Hardy, R. S. (2021). Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids. British journal of pharmacology, 178(6), 1335–1337. [Link]

-

Welle, S., & Feldman, I. (1973). The steroid metabolite 16(β)-OH-androstenedione generated by CYP21A2 serves as a substrate for CYP19A1. Journal of Steroid Biochemistry and Molecular Biology, 167, 182-191. [Link]

-

Buttgereit, F., Dejaco, C., Matteson, E. L., & Das, S. (2021). AZD9567 versus prednisolone in patients with active rheumatoid arthritis: A phase IIa, randomized, double-blind, efficacy, and safety study. Clinical and translational science, 14(3), 896–905. [Link]

- WO2021184502A1 - Method for preparing 16alpha-hydroxyprednisolone. (n.d.).

-

Jones, J. B., & Gordon, K. D. (1972). Steroids and Steroidases. XVI. An Evaluation of Synthetic Routes to Variously C-17-Substituted Δ5-3-Ketosteroids. Canadian Journal of Chemistry, 50(15), 2712-2719. [Link]

Sources

- 1. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 2. Cortisol Based Glucocorticoids [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. CN104262440A - Preparation method of 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]

- 9. CN105566426B - Synthesis method for 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]

- 10. WO2021184502A1 - Method for preparing 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]

- 11. The relative effects of cortisone and triamcinolone (9alpha-fluoro-16alpha-hydroxyprednisolone) on the urinary excretion of trsin inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actions of prednisolone acetate, pregnenolone-16alpha-carbonitrile, and triamcinolone upon drug resistance and metabolism: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The steroid metabolite 16(β)-OH-androstenedione generated by CYP21A2 serves as a substrate for CYP19A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolic effects of triamcinolone acetonide and their possible relationships to glucocorticoid-induced laminitis in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16α-Hydroxyprednisolone as a Budesonide Metabolite

Introduction

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1] Its therapeutic efficacy is intrinsically linked to its high topical anti-inflammatory activity and extensive first-pass metabolism, which minimizes systemic side effects.[2] This guide provides a comprehensive technical overview of 16α-hydroxyprednisolone, a primary metabolite of budesonide, intended for researchers, scientists, and drug development professionals. We will delve into the stereoselective metabolism of budesonide, the formation and pharmacological significance of 16α-hydroxyprednisolone, and the analytical methodologies for its characterization.

Budesonide is administered as a racemic mixture of two epimers, 22R and 22S, which exhibit different pharmacokinetic and pharmacodynamic properties.[1][3] The metabolic fate of these epimers is a critical determinant of the drug's overall clinical profile.

The Metabolic Journey of Budesonide: A Stereoselective Pathway

The biotransformation of budesonide is a prime example of stereoselective metabolism, predominantly occurring in the liver. The cytochrome P450 enzyme system, specifically the CYP3A4 isozyme, is the main catalyst in this process.[3][4] The two epimers of budesonide, 22R and 22S, are metabolized into distinct primary metabolites.

The clinically more active 22R epimer of budesonide undergoes metabolism to form 16α-hydroxyprednisolone .[5] Conversely, the 22S epimer is metabolized to 23-hydroxybudesonide.[6] This stereoselectivity has profound implications for the drug's activity, as 16α-hydroxyprednisolone exhibits less than 1% of the glucocorticoid activity of the parent compound, rendering it essentially inactive.

The metabolic conversion of the 22R epimer to 16α-hydroxyprednisolone is a crucial inactivation step that contributes to the favorable safety profile of budesonide. The rapid and extensive nature of this metabolic process results in low systemic bioavailability of the active drug, thereby reducing the risk of systemic corticosteroid-related adverse effects.

Further metabolism of 16α-hydroxyprednisolone is likely to follow pathways similar to other corticosteroids like prednisolone. These pathways can include oxidation, reduction, and conjugation reactions to form more water-soluble compounds that are readily excreted. While specific studies on the downstream metabolism of 16α-hydroxyprednisolone are limited, it is plausible that it undergoes further hydroxylation or conjugation with glucuronic acid or sulfate before elimination.

Figure 1: Stereoselective metabolism of budesonide.

Pharmacokinetics of Budesonide and its Epimers

The pharmacokinetic profiles of the 22R and 22S epimers of budesonide differ significantly, which influences their contribution to the overall therapeutic effect. The 22R epimer generally exhibits a larger volume of distribution and higher plasma clearance compared to the 22S epimer.[3][] This suggests a higher tissue affinity and a more rapid rate of metabolism for the 22R epimer.[3][]

| Parameter | 22R-Budesonide | 22S-Budesonide | Reference |

| Plasma Half-life (t½) | ~2.7 hours | ~2.7 hours | [3] |

| Volume of Distribution (Vβ) | ~425 L | ~245 L | [3] |

| Plasma Clearance | ~117 L/hr | ~67 L/hr | [3] |

| AUC(0-∞) | Lower | Approx. 6 times higher than 22R | [8] |

Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers

The area under the curve (AUC) for the 22S-budesonide is approximately six times higher than that of the 22R-budesonide, indicating a greater systemic exposure to the 22S epimer.[8] However, the 22R epimer is pharmacologically more potent.[9] This interplay between pharmacokinetic and pharmacodynamic differences underscores the complexity of budesonide's clinical effects.

In Vitro Analysis of Budesonide Metabolism: A Step-by-Step Protocol

The investigation of budesonide metabolism in vitro, particularly the formation of 16α-hydroxyprednisolone, is crucial for understanding its metabolic pathways and potential drug-drug interactions. Human liver microsomes are a standard and reliable model for such studies.

Objective: To determine the in vitro metabolism of budesonide to 16α-hydroxyprednisolone using human liver microsomes.

Materials:

-

Budesonide

-

16α-hydroxyprednisolone standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar corticosteroid)

-

LC-MS/MS system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of budesonide in a suitable organic solvent (e.g., DMSO or methanol) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the internal standard solution in ACN.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (typically at a final concentration of 0.2-0.5 mg/mL) and budesonide in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Figure 2: In vitro metabolism workflow.

Analytical Quantification of 16α-Hydroxyprednisolone: LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of budesonide and its metabolites in biological matrices.

Objective: To quantify 16α-hydroxyprednisolone in plasma samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

-

Loading: Load the plasma sample (pre-treated with a buffer if necessary) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte of interest and the internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analyte from endogenous interferences |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MRM Transitions | Specific precursor-to-product ion transitions for 16α-hydroxyprednisolone and the internal standard |

Table 2: Typical LC-MS/MS Parameters for 16α-Hydroxyprednisolone Analysis

Chemical Synthesis of 16α-Hydroxyprednisolone

16α-Hydroxyprednisolone is not only a metabolite but also a key intermediate in the synthesis of budesonide and other corticosteroids.[8] Its chemical synthesis is therefore of significant interest in pharmaceutical manufacturing. A common synthetic route starts from prednisone acetate and involves several key steps.

Synthetic Pathway Overview:

-

Esterification: Protection of the 17α-hydroxyl group of prednisone acetate.

-

Reduction: Selective reduction of the C11-keto group to a hydroxyl group.

-

Elimination: Introduction of a double bond.

-

Oxidation: Dihydroxylation of the double bond to introduce the 16α- and 17α-hydroxyl groups.

-

Hydrolysis: Removal of the protecting group to yield 16α-hydroxyprednisolone.

Figure 3: Chemical synthesis of 16α-hydroxyprednisolone.

Conclusion

16α-Hydroxyprednisolone is a pivotal molecule in the context of budesonide's pharmacology. As the primary and inactive metabolite of the more potent 22R epimer, its formation is central to the drug's favorable therapeutic index. The stereoselective nature of budesonide's metabolism, the distinct pharmacokinetic profiles of its epimers, and the analytical methods for their quantification are all critical areas of study for researchers and drug development professionals. A thorough understanding of these aspects is essential for the optimization of existing glucocorticoid therapies and the development of new, safer, and more effective anti-inflammatory agents.

References

-

Chen, Y., et al. (2013). Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study. Journal of Chromatography B, 921-922, 27-34. [Link]

-

Ryrfeldt, Å., et al. (1984). Kinetics of the epimeric glucocorticoid budesonide. Clinical Pharmacology & Therapeutics, 35(4), 525-530. [Link]

-

Jönsson, G., et al. (1995). Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver. Drug Metabolism and Disposition, 23(1), 137-142. [Link]

-

Szefler, S. J. (1999). Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid. Journal of Allergy and Clinical Immunology, 104(4 Pt 2), S175-S183. [Link]

-

Lindberg, C., et al. (1996). Automated sample preparation for the determination of budesonide in plasma samples by liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Applications, 681(1), 123-131. [Link]

-

Wojtowicz, J. A., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. [Link]

-

Möllmann, H., et al. (1998). Clinical pharmacokinetics of inhaled budesonide. Clinical Pharmacokinetics, 34(6), 441-466. [Link]

-

Thalén, A., et al. (1984). Synthesis and pharmacological properties of some 16 alpha,17 alpha-acetals of 16 alpha-hydroxyhydrocortisone, 16 alpha-hydroxyprednisolone and fluorinated 16 alpha-hydroxyprednisolones. Acta Pharmaceutica Suecica, 21(2), 109-124. [Link]

-

Pedersen, S., et al. (1996). Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin. British Journal of Clinical Pharmacology, 41(4), 291-297. [Link]

-

Ivanova, V., et al. (2018). Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx((R))-5 stationary phase. ResearchGate. [Link]

-

Edsbäcker, S., et al. (1987). Liver metabolism of budesonide in rat, mouse, and man. Comparative aspects. Biochemical Pharmacology, 36(5), 703-707. [Link]

-

Addison, R. S., et al. (1993). Pathway and kinetics of prednisolone metabolism in the human placenta. Journal of Steroid Biochemistry and Molecular Biology, 44(3), 291-297. [Link]

- Google Patents. (2014). CN104262440A - Preparation method of 16alpha-hydroxyprednisolone.

-

Pharmacompass. (n.d.). 16Alpha-Hydroxyprednisolone. Retrieved from [Link]

-

Restaino, O. F., et al. (2020). Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes. IRIS. [Link]

-

Ullah, M. A., et al. (2019). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Clinical Pharmacology in Drug Development, 8(7), 936-942. [Link]

-

Szefler, S. J. (1999). Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid. The Journal of Allergy and Clinical Immunology, 104(4), S175-S183. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axplora.com [axplora.com]

- 9. mdpi.com [mdpi.com]

Microbial Transformation for 16α-Hydroxyprednisolone Synthesis: A Technical Guide

<Step>

Abstract

16α-Hydroxyprednisolone, a potent anti-inflammatory corticosteroid, is a crucial intermediate in the synthesis of several modern therapeutic agents. Traditional chemical synthesis routes for this compound are often complex, multi-step processes with significant environmental drawbacks. Microbial transformation offers a highly specific, efficient, and greener alternative for the synthesis of 16α-hydroxyprednisolone. This guide provides an in-depth technical overview of the microbial processes involved, focusing on the selection of microorganisms, enzymatic mechanisms, fermentation protocols, and product purification. We will explore the synergistic use of different microbial strains to achieve a two-step bioconversion from hydrocortisone to the final product, detailing the critical parameters and experimental choices that underpin a successful and scalable biotransformation strategy.

Introduction: The Imperative for Biocatalysis in Steroid Synthesis

The pharmaceutical industry's reliance on steroid-based drugs is extensive, with applications ranging from anti-inflammatory agents to hormonal therapies. The synthesis of complex steroids like 16α-hydroxyprednisolone often involves challenging chemical modifications on the steroidal backbone. These chemical routes can be lengthy, require harsh reagents, and generate significant waste, making them economically and environmentally taxing.[1]

Microbial transformations, leveraging the enzymatic machinery of microorganisms, present a compelling solution to these challenges.[2][3] The high regio- and stereoselectivity of microbial enzymes allows for precise modifications of the steroid nucleus that are difficult to achieve through conventional chemistry.[2][4] This guide focuses on the microbial synthesis of 16α-hydroxyprednisolone, a key precursor for drugs like budesonide and desonide.[5][6] The core of this bioprocess lies in two key enzymatic steps: the 1,2-dehydrogenation of a corticosteroid precursor and the subsequent 16α-hydroxylation.

Recent research has highlighted the potential of coupling different microbial systems to perform these sequential reactions, creating a streamlined and efficient biosynthetic pathway.[7][8][9] This document will serve as a practical guide for researchers and drug development professionals, providing both the theoretical underpinnings and actionable protocols for implementing this microbial transformation.

The Core Science: A Two-Step Microbial Symphony

The microbial synthesis of 16α-hydroxyprednisolone from a readily available precursor like hydrocortisone is a two-stage process, each catalyzed by a specific microorganism with a distinct enzymatic capability.

2.1. Step 1: 1,2-Dehydrogenation by Arthrobacter simplex

The initial step involves the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. Arthrobacter simplex is a well-characterized bacterium known for its potent 1,2-dehydrogenase activity.[7][9] This reaction converts hydrocortisone to prednisolone.

-

The Causality Behind Strain Selection: Arthrobacter simplex is chosen for its high efficiency in catalyzing this specific dehydrogenation with minimal side-product formation.[7][9] Its ability to function under moderate pH and temperature conditions also makes it a robust candidate for industrial fermentation.[7][8]

2.2. Step 2: 16α-Hydroxylation by Streptomyces roseochromogenes

The second and more challenging step is the regioselective hydroxylation at the 16α position of the steroid D-ring. Streptomyces species, particularly Streptomyces roseochromogenes, are renowned for their steroid-hydroxylating capabilities.[7][10] This bacterium possesses a cytochrome P450 monooxygenase system that specifically targets the 16α position.[10][11]

-

Enzymatic Deep Dive: The 16α-hydroxylase in Streptomyces roseochromogenes is a multi-component enzyme system.[10][11] It comprises a cytochrome P450 enzyme, a ferredoxin (roseoredoxin), and a ferredoxin reductase (roseoredoxin reductase).[10][11] This system facilitates the transfer of electrons from a donor like NADH to molecular oxygen, which is then inserted into the steroid substrate at the 16α position.[11] The high specificity of this enzyme is a key advantage of the microbial approach.

The overall biotransformation pathway can be visualized as follows:

Caption: The two-step microbial synthesis of 16α-hydroxyprednisolone.

Experimental Protocols: A Guide to Practical Implementation

This section provides detailed, step-by-step methodologies for the key experiments in the microbial synthesis of 16α-hydroxyprednisolone. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

3.1. Microorganism and Culture Conditions

-

Arthrobacter simplex (e.g., ATCC 6946): Maintain on nutrient agar slants. For liquid culture, use a medium containing glucose, yeast extract, and peptone.

-

Streptomyces roseochromogenes (e.g., ATCC 13400): Maintain on a sporulation medium. For liquid culture, a suitable medium would contain glucose, soybean meal, and mineral salts.[9]

Table 1: Optimized Culture Conditions

| Parameter | Arthrobacter simplex | Streptomyces roseochromogenes |

| Growth Medium | Glucose-Yeast-Peptone | Glucose-Soybean Meal |

| Temperature | 30°C | 26-28°C[7][9] |

| pH | 7.0 | 6.0-7.0[7][9] |

| Agitation | 200 rpm | 200 rpm |

3.2. Protocol 1: Inoculum Preparation

-

Aseptic Transfer: Using a sterile loop, transfer a colony of A. simplex or a loopful of spores of S. roseochromogenes from the agar slant to a 250 mL Erlenmeyer flask containing 50 mL of the respective sterile growth medium.

-

Incubation: Incubate the flasks on a rotary shaker at the conditions specified in Table 1 for 24-48 hours for A. simplex and 48-72 hours for S. roseochromogenes, or until a dense culture is obtained.

-

Validation: Check for culture purity by microscopic examination and by plating a diluted sample on a nutrient agar plate.

3.3. Protocol 2: Biotransformation in Shake Flasks

This protocol outlines a sequential biotransformation process.

-

Step 1: Dehydrogenation:

-

In a 1 L Erlenmeyer flask containing 200 mL of the appropriate medium for A. simplex, add the hydrocortisone substrate (dissolved in a minimal amount of a suitable solvent like ethanol) to a final concentration of 0.1 g/L.[7]

-

Inoculate with 10% (v/v) of the prepared A. simplex inoculum.

-

Incubate at 30°C with shaking at 200 rpm for 24 hours.[7]

-

In-process Control: After 24 hours, take a sample and analyze by HPLC to confirm the complete conversion of hydrocortisone to prednisolone.

-

-

Step 2: Hydroxylation:

-

To the same flask containing the prednisolone-rich broth, add a 10% (v/v) inoculum of the prepared S. roseochromogenes culture.

-

Adjust the pH to 6.0 if necessary.[7]

-

Incubate at 26°C with shaking at 200 rpm for an additional 96-120 hours.[7][8]

-

Monitoring: Take samples at 24-hour intervals to monitor the formation of 16α-hydroxyprednisolone and the depletion of prednisolone via HPLC.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Biotransformation of steroids | PPT [slideshare.net]

- 4. plant.researchfloor.org [plant.researchfloor.org]

- 5. WO2021184502A1 - Method for preparing 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Biotechnological Transformation of Hydrocortisone into 16α-Hydroxyprednisolone by Coupling Arthrobacter simplex and Streptomyces roseochromogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Reviewing a plethora of oxidative-type reactions catalyzed by whole cells of Streptomyces species - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08816E [pubs.rsc.org]

- 11. Microbial transformations of steroids-XI. Progesterone transformation by Streptomyces roseochromogenes-purification and characterisation of the 16alpha-hydroxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Involving 16alpha-Hydroxyprednisolone

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of 16alpha-Hydroxyprednisolone. As a hydroxylated derivative of the potent glucocorticoid prednisolone, 16alpha-Hydroxyprednisolone is expected to exhibit classic glucocorticoid activities, primarily mediated through the glucocorticoid receptor (GR).[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will detail key assays for evaluating the core functional aspects of glucocorticoid action: receptor engagement and nuclear translocation, transcriptional transactivation and transrepression, anti-inflammatory efficacy via cytokine modulation, and impact on cell viability through apoptosis. Each section includes the scientific principle, detailed step-by-step protocols, data interpretation guidelines, and troubleshooting advice, all grounded in authoritative references.